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An In-depth Technical Guide to the Molecular Structure of (3-(tert-
Butylcarbamoyl)phenyl)boronic acid

Abstract
(3-(tert-Butylcarbamoyl)phenyl)boronic acid (CAS No: 183158-30-7) is a bifunctional

organic compound of significant interest in medicinal chemistry and synthetic organic

chemistry. As a tailored building block, its unique structural features—a boronic acid moiety for

covalent interactions or cross-coupling reactions, a rigid phenyl scaffold, and a sterically

demanding tert-butylcarbamoyl group—make it a valuable intermediate in the synthesis of

complex molecular architectures. This technical guide provides a comprehensive examination

of its molecular structure, from its fundamental connectivity and three-dimensional

conformation to its detailed spectroscopic signature. It is intended for researchers, scientists,

and drug development professionals who utilize functionalized boronic acids as key

components in their synthetic and therapeutic discovery programs.

Chapter 1: Introduction and Physicochemical Profile
Significance in Modern Chemistry
Boronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the

Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the
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efficient formation of carbon-carbon bonds, a fundamental process in the construction of new

drug candidates.[1] Beyond their synthetic utility, the boronic acid functional group has

emerged as a powerful pharmacophore in drug design.[2][3] Its ability to form reversible

covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-

surface carbohydrates, has led to the development of several FDA-approved drugs, including

the proteasome inhibitor bortezomib.[2][4]

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a strategically designed reagent that

leverages these properties. The meta-substitution pattern on the phenyl ring provides a specific

geometric vector for building larger molecules, while the N-tert-butylamide group can influence

solubility, introduce steric hindrance, and serve as a hydrogen bond donor/acceptor, thereby

modulating pharmacokinetic and pharmacodynamic properties.[5]

Chemical Identity and Properties
The fundamental properties of this compound are summarized below. Sourcing high-purity

material is critical for reproducible results in both preclinical research and synthetic

applications.[1]

Property Value

IUPAC Name [3-(tert-butylcarbamoyl)phenyl]boronic acid

CAS Number 183158-30-7

Molecular Formula C₁₁H₁₆BNO₃

Molecular Weight 221.06 g/mol

Appearance White to off-white solid

Purity (Typical) ≥97%

Hazard Codes (H-phrases)

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Chapter 2: The Molecular Structure in Detail
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Two-Dimensional Structure and Functional Groups
The structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid is composed of three key

functional regions, as illustrated below.

Figure 1: Annotated 2D Molecular Structure.

Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for Suzuki-Miyaura

coupling. It is a Lewis acidic group capable of forming a reversible tetrahedral boronate

complex with bases, which is a key step in the catalytic cycle.

Phenyl Scaffold: The central aromatic ring provides a rigid and planar framework, fixing the

substituent groups in a defined spatial orientation (meta, or 1,3-substitution).

tert-Butylcarbamoyl Group (-CONH-C(CH₃)₃): This amide group provides structural and

electronic diversity. The bulky tert-butyl group can impart steric influence on nearby reaction

centers and modulate intermolecular interactions. The amide N-H is a hydrogen bond donor,

and the carbonyl C=O is a hydrogen bond acceptor.

Predicted Three-Dimensional Conformation
While a definitive single-crystal X-ray structure for this specific molecule is not publicly available

as of this writing, its three-dimensional geometry can be reliably predicted from fundamental

chemical principles:

Boronic Acid Group: The boron atom is sp² hybridized, resulting in a trigonal planar geometry

with O-B-O and O-B-C bond angles of approximately 120°.

Phenyl Ring: The aromatic ring is planar.

Amide Linkage: The C-N bond of the amide has significant double-bond character due to

resonance, enforcing a planar geometry around the O=C-N-H atoms.

tert-Butyl Group: The central carbon is sp³ hybridized, leading to a tetrahedral arrangement

of the three methyl groups and the connection to the amide nitrogen.

Rotation is possible around the C(phenyl)-C(carbonyl) and C(phenyl)-B single bonds, allowing

the molecule to adopt various low-energy conformations in solution.
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Chapter 3: Spectroscopic Characterization
The following sections describe the expected spectroscopic data for (3-(tert-
Butylcarbamoyl)phenyl)boronic acid. These predictions are based on established principles

and data from analogous structures.

Sample Preparation Spectroscopic Analysis Data Output
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Figure 2: Conceptual Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in

solution.

3.1.1 Predicted ¹H NMR Spectrum Solvent: DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.35 Singlet (s) 9H -C(CH₃)₃

~7.45 Triplet (t) 1H
Aromatic H (Position

5)

~7.75 - 7.85 Multiplet (m) 2H
Aromatic H (Positions

4, 6)

~8.00 Singlet (s) 2H
B(OH₂)₂

(exchangeable)

~8.15 Singlet (s) 1H
Aromatic H (Position

2)

| ~8.25 | Singlet (s) | 1H | -CONH- (exchangeable) |

3.1.2 Predicted ¹³C NMR Spectrum Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~28.5 -C(CH₃)₃

~51.0 -C(CH₃)₃

~126.0 - 135.0 Aromatic CH carbons

~134.0 (broad) Aromatic C-B (often broad or unobserved)

~137.0 Aromatic C-C=O

| ~166.5 | -C=O (Amide carbonyl) |

3.1.3 Protocol: NMR Sample Preparation and Acquisition

Rationale: DMSO-d₆ is a preferred solvent as it readily dissolves the polar compound and

allows for the observation of exchangeable protons (B(OH)₂ and NH), which might be lost in

solvents like D₂O or CD₃OD.
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Preparation: Accurately weigh 10-15 mg of (3-(tert-Butylcarbamoyl)phenyl)boronic acid
into a clean, dry NMR tube.

Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely

dissolved.

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient

number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-

noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their characteristic

vibrational frequencies.

3.2.1 Predicted Characteristic IR Absorptions

Frequency (cm⁻¹) Vibrational Mode Intensity

~3400 - 3200
O-H Stretch (Boronic acid,
H-bonded)

Strong, Broad

~3300 N-H Stretch (Amide) Medium

~3100 - 3000 Aromatic C-H Stretch Medium

~2970
Aliphatic C-H Stretch (tert-

Butyl)
Strong

~1640 C=O Stretch (Amide I band) Strong

~1540 N-H Bend (Amide II band) Medium

~1450 Aromatic C=C Stretch Medium

| ~1360 | B-O Stretch | Strong |

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Expected Molecular Ion: For C₁₁H₁₆BNO₃, the exact mass is 221.1223. In high-resolution

mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 222.1296.

Key Fragmentation: A prominent fragment would likely be observed corresponding to the

loss of the tert-butyl group ([M - 57]⁺), a characteristic fragmentation pathway for molecules

containing this moiety.

Chapter 4: Synthesis and Core Reactivity
Synthetic Pathway
While multiple routes exist for the synthesis of arylboronic acids, a common laboratory-scale

approach involves the reaction of an organometallic intermediate with a borate ester, followed

by acidic hydrolysis. A plausible route starts from 3-bromobenzoyl chloride, which is first

converted to N-tert-butyl-3-bromobenzamide. This intermediate then undergoes a metal-

halogen exchange (e.g., with n-butyllithium or via a Grignard reaction) at low temperature, and

the resulting nucleophilic aryl species is trapped with triisopropyl borate. Aqueous acidic

workup then yields the final product.

The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an exemplary reagent for Suzuki-Miyaura coupling. The reaction facilitates

the formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl

group from an organic halide or triflate.
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Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The mechanism proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R-X).[6][7][8]
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Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium

center, displacing the halide. This step is facilitated by a base, which activates the boronic

acid.[6][9]

Reductive Elimination: The two organic fragments (R and Ar') are coupled together, forming

the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

4.2.1 General Protocol for a Suzuki Coupling

Rationale: This protocol uses a common palladium catalyst/ligand system and base, with a

dioxane/water solvent system that facilitates the dissolution of both organic and inorganic

reagents. The reaction must be performed under an inert atmosphere to protect the sensitive

Pd(0) catalyst from oxidation.

Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv),

(3-(tert-Butylcarbamoyl)phenyl)boronic acid (1.2-1.5 equiv), and potassium carbonate

(K₂CO₃, 2.0-3.0 equiv).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen). Repeat this cycle three times.

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via

syringe.

Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction

progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic

solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel.
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The structural features of (3-(tert-Butylcarbamoyl)phenyl)boronic acid make it a highly

relevant tool for drug development professionals.

As a Synthetic Building Block: It provides a pre-functionalized aromatic ring that can be

incorporated into larger molecules via Suzuki coupling, allowing for the rapid generation of

diverse chemical libraries for screening.[1]

As a Potential Pharmacophore: The boronic acid itself can serve as the active binding

moiety. Its ability to form reversible covalent bonds with serine, threonine, or cysteine

residues in enzyme active sites makes it a powerful warhead for designing targeted

inhibitors.[4][10] The rest of the molecule serves as the "scaffold" that provides the

necessary secondary interactions (hydrophobic, hydrogen bonding) to ensure specificity and

high affinity for the biological target.[2]

Chapter 6: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the

compound.

Hazard Identification: The compound is classified as harmful if swallowed and can cause

skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term storage, refrigeration (2-8 °C) is often recommended to prevent potential degradation,

such as dehydration to its boroxine anhydride.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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